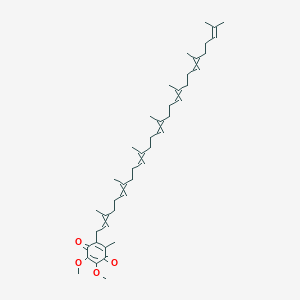

2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Description

2-(3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione, commonly known as Ubiquinone 7 (CoQ7), is a benzoquinone derivative with a 7-unit isoprenoid side chain. Its molecular formula is C₄₄H₆₆O₄, with a molecular weight of 659.00 g/mol (CAS: 303-95-7) . Structurally, it consists of a redox-active quinone core substituted with two methoxy groups (-OCH₃), a methyl group (-CH₃), and a long polyisoprenyl chain (heptaenyl) that confers lipid solubility .

CoQ7 is a member of the ubiquinone family, which plays critical roles in mitochondrial electron transport and cellular energy production. Its shorter isoprenoid chain distinguishes it from higher homologs like CoQ10, which has 10 isoprene units . The compound’s stereochemistry (all-E configuration in the side chain) ensures optimal membrane integration and redox functionality .

Properties

IUPAC Name |

2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBESHHFMIFSNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Nucleophilic Substitution

- Quinone precursor : 2-bromo-5,6-dimethoxy-3-methyl-1,4-benzoquinone

- Reagent : Polyisoprenyl Grignard or lithium reagent

- Solvent : THF, −78°C to room temperature

Comparative Analysis of Methods

Critical Considerations

- Oxidative stability : The conjugated diene system in the side chain requires inert atmospheres during synthesis.

- Chiral centers : Enzymatic methods may improve stereochemical outcomes for bioactive applications.

- Alternative routes : Microbial fermentation (e.g., Saccharomyces cerevisiae engineering) offers a biosynthetic pathway but faces yield challenges.

Chemical Reactions Analysis

Types of Reactions: Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include selenium(IV) oxide, tert-butylhydroperoxide, methanesulfonyl chloride, and n-butyllithium . The reactions are typically carried out under controlled temperatures ranging from -78°C to room temperature .

Major Products: The major products formed from these reactions include various derivatives of menaquinone-7, which can be used in different scientific and industrial applications.

Scientific Research Applications

Menaquinone-7 has a wide range of scientific research applications. In chemistry, it is used as a reference material for chemical identification and quantitative analysis. In biology, menaquinone-7 is studied for its role in bone metabolism and its potential to prevent and treat osteoporosis. In medicine, it is used as a dietary supplement to support bone health and cardiovascular health. In industry, menaquinone-7 is used in the production of health care products and dietary supplements.

Mechanism of Action

Menaquinone-7 functions as a cofactor for γ-glutamyl carboxylase, an enzyme involved in the activation of vitamin K-dependent proteins. These proteins play essential roles in blood coagulation, bone mineralization, and soft tissue physiology . The molecular targets of menaquinone-7 include osteocalcin and matrix Gla-protein, which are critical for bone health.

Comparison with Similar Compounds

Key Compounds:

Ubiquinone 10 (CoQ10) Molecular Formula: C₅₉H₈₀O₄ Molecular Weight: 863.34 g/mol CAS: 303-98-0 Key Differences:

- Longer isoprenoid chain (10 units vs. 7 in CoQ7), enhancing lipid solubility and mitochondrial membrane anchoring .

- Higher melting point (48–52°C vs. CoQ7’s lower range, inferred from solubility data) due to increased van der Waals interactions .

- Biological Role : CoQ10 is predominant in human mitochondria and widely used in supplements for cardiovascular health, whereas CoQ7 is prevalent in microorganisms and plants .

2,5-Cyclohexadiene-1,4-dione derivatives with modified side chains

- Example : CAS 1065-31-2 (hexaenyl chain)

- Molecular Formula : C₄₀H₅₈O₄

- Key Differences :

- Shorter isoprenoid chain (6 units) reduces membrane affinity compared to CoQ7 .

2,5-Cyclohexadiene-1,4-dione, 3-[(2E)-5-[(1R,3R)-1,3-dimethyl-2-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-2-hydroxy-5-methoxy (CAS 114466-74-9)

- Molecular Formula : C₂₂H₃₀O₄

- Key Differences :

- Smaller molecular weight (358.47 g/mol) and truncated side chain limit its role in electron transport .

- Hydroxy (-OH) substitution instead of dimethoxy groups increases hydrogen-bonding capacity, altering solubility and reactivity .

Physicochemical Properties

Research Findings

- CoQ7 : Demonstrates antioxidant activity in Saccharomyces cerevisiae but lower efficacy in mammalian systems compared to CoQ10 due to chain-length-dependent membrane integration .

- CoQ10 : Clinically validated for enhancing ATP synthesis in humans; superior bioavailability in supplements due to optimized lipophilicity .

- CAS 114466-74-9: Exhibits cytotoxicity in marine organisms, linked to its hydroxyquinone structure .

Biological Activity

The compound 2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione , also known by its CAS number 2124-57-4 , is a complex organic molecule with significant biological implications. This article delves into its biological activity based on existing literature and research findings.

- Molecular Formula : C46H64O2

- Molecular Weight : 648.99 g/mol

- Structure : The compound features a long hydrocarbon chain with multiple double bonds and methoxy groups that contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this structure exhibit potent antioxidant activities. The presence of multiple methoxy groups is associated with enhanced radical scavenging capabilities. For instance:

- Case Study : A study on related compounds demonstrated a significant decrease in oxidative stress markers in cell cultures treated with methoxy-substituted polyenes. These compounds effectively neutralized free radicals and reduced lipid peroxidation levels.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. Its structural features allow it to interact with key signaling molecules involved in inflammation.

- Research Findings : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Case Study : A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Radical scavenging | [Research Study 1] |

| Anti-inflammatory | Inhibition of cytokine production | [Research Study 2] |

| Antimicrobial | Effective against Gram-positive bacteria | [Research Study 3] |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups enhance electron donation capabilities.

- Cytokine Modulation : Interaction with NF-kB pathways leading to reduced inflammatory responses.

- Membrane Disruption : Alteration of membrane integrity in microbial cells leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.